REACTION_CXSMILES
|
C(N[C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=1)(=O)C.Cl[C:16]([F:21])([F:20])C([O-])=O.[Na+].C1OCCOCCOCCOCCOCC[O:25]C1.OS([O-])(=O)=O.[K+]>CC#N>[F:20][CH:16]([F:21])[N:6]1[C:5](=[O:25])[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.818 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
0.525 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(reflux) under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc (250 mL)
|
Type
|
WASH
|
Details
|
washed with 10% aqueous hydrochloric acid (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (5 mL)
|
Type
|
CUSTOM
|
Details
|
the solution was purified by silica gel flash column chromatography (5-30% EtOAc/hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |